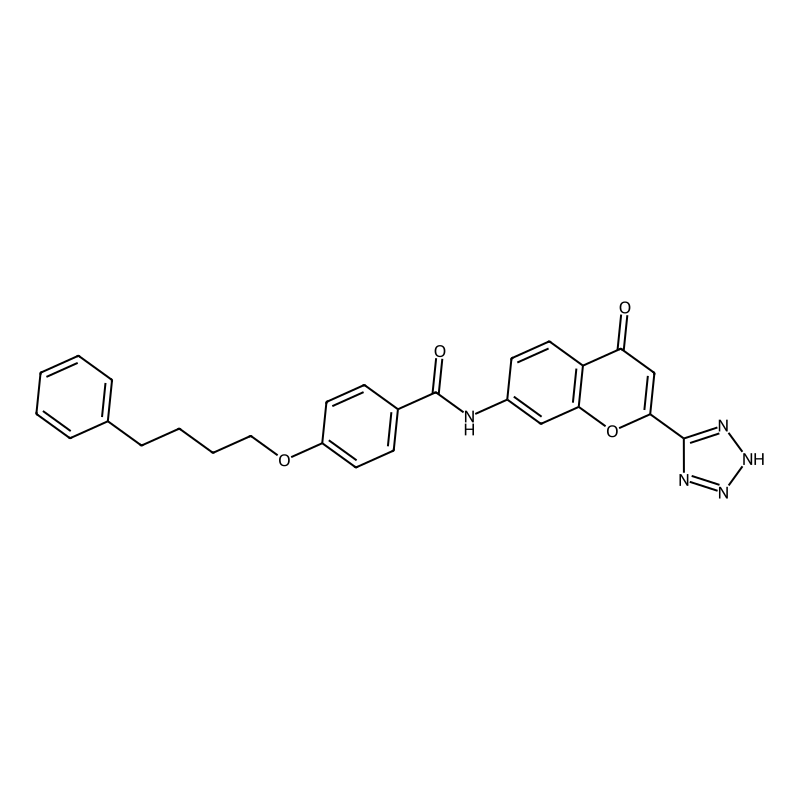Pranlukast

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Asthma Research
One of the primary areas of scientific research for Pranlukast is in asthma management. Asthma is a chronic inflammatory airway disease characterized by airway hyperresponsiveness, leading to wheezing, shortness of breath, chest tightness, and cough. Studies have shown that Pranlukast can be effective in preventing asthma exacerbations and improving symptoms in patients with mild to moderate asthma [].
Allergic Rhinitis Analysis
Allergic rhinitis, also known as hay fever, is an inflammatory condition of the nasal passages triggered by allergens. Symptoms include a runny or stuffy nose, sneezing, and itchy, watery eyes. Research suggests that Pranlukast can help manage allergic rhinitis symptoms by inhibiting the action of leukotrienes, which contribute to inflammation and congestion in the nasal passages [].
Further Areas of Investigation
Beyond its established role in asthma and allergic rhinitis, Pranlukast is being investigated for its potential benefits in other conditions with an inflammatory component. These include:
- Atopic dermatitis (eczema)
- Chronic rhinosinusitis with nasal polyps
- Eosinophilic esophagitis
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
R03 - Drugs for obstructive airway diseases
R03D - Other systemic drugs for obstructive airway diseases
R03DC - Leukotriene receptor antagonists
R03DC02 - Pranlukast
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Cysteinyl leukotriene
CYSLTR1 [HSA:10800] [KO:K04322]
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: Harada S, Harada N, Itoigawa Y, Katsura Y, Kasuga F, Ishimori A, Makino F, Ito
3: Hao Y, Wang L, Li J, Liu N, Feng J, Zhao M, Zhang X. Enhancement of
4: Furuta H, Mori S, Yoshihashi Y, Yonemochi E, Uekusa H, Sugano K, Terada K.
5: Ha ES, Baek IH, Yoo JW, Jung Y, Kim MS. Improving dissolution and oral
6: Ebisawa M, Terada A, Sato K, Kurosaka F, Kondo N, Sugizaki C, Morikawa A,
7: Furuta H, Mori S, Yoshihashi Y, Yonemochi E, Uekusa H, Sugano K, Terada K.
8: Baek IH, Kim JS, Ha ES, Choo GH, Cho W, Hwang SJ, Kim MS. Dissolution and oral
9: Tang SS, Ji MJ, Chen L, Hu M, Long Y, Li YQ, Miao MX, Li JC, Li N, Ji H, Chen
10: Hara H, Sugahara K, Hashimoto M, Mikuriya T, Tahara S, Yamashita H.
11: Sugihara H, Matsui Y, Takeuchi H, Wilding I, Connor A, Abe K, Nishiura A.
12: Pathomthongtaweechai N, Soodvilai S, Chatsudthipong V, Muanprasat C.
13: Matsuse H, Kohno S. Leukotriene receptor antagonists pranlukast and
14: Takahashi Y, Imai K, Ikeda H, Kubota Y, Yamazaki E, Susa F. Open study of
15: Baek MK, Lee JH, Cho YH, Kim HH, Lee GW. Self-microemulsifying drug-delivery
16: Gotoh M, Okubo K, Hashiguchi K, Wakabayashi K, Kanzaki S, Tanaka N, Fujioka
17: Wang L, Hao Y, Liu N, Ma M, Yin Z, Zhang X. Enhance the dissolution rate and
18: Matsuse H, Fukahori S, Tsuchida T, Kawano T, Tomari S, Matsuo N, Nishino T,
19: Yasui H, Fujisawa T, Inui N, Kato M, Hashimoto D, Enomoto N, Nakamura Y,
20: Shimbori C, Shiota N, Okunishi H. Pranlukast, a cysteinyl leukotriene type 1








